N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine
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Overview
Description
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thietan ring, a dioxolane ring, and an amine group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,3-dioxolane with an appropriate thietan precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the thietan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thietan derivatives
Substitution: N-alkylated thietan amines
Scientific Research Applications
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the amine group may form hydrogen bonds with active site residues of enzymes, altering their catalytic function. Additionally, the thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-2-amine
- N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-4-amine
- N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-ol
Uniqueness
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dioxolane and thietan rings, along with the amine group, makes it a versatile compound for various chemical transformations and applications in different scientific fields.
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(11-4-5-12-9)2-3-10-8-6-13-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
UIUPDOOFXLMOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCNC2CSC2 |
Origin of Product |
United States |
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